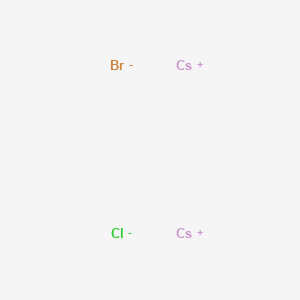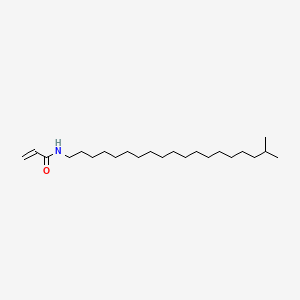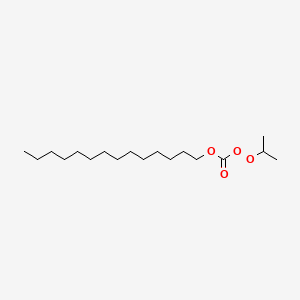
O-Tetradecyl OO-isopropyl peroxycarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Tetradecyl OO-isopropyl peroxycarbonate is a chemical compound known for its unique peroxycarbonate structure. It is characterized by the presence of a peroxycarbonate group, which is a functional group containing a peroxide bond (O-O) and a carbonate group (C=O). This compound is used in various industrial and scientific applications due to its reactivity and stability under certain conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Tetradecyl OO-isopropyl peroxycarbonate typically involves the reaction of tetradecyl alcohol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbonate ester, which is then oxidized to form the peroxycarbonate compound. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow technology enhances the efficiency and safety of the production process, making it suitable for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
O-Tetradecyl OO-isopropyl peroxycarbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: Under certain conditions, it can be reduced to its corresponding alcohol and carbonate.
Substitution: The peroxycarbonate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: The major products include oxidized organic compounds and carbon dioxide.
Reduction: The major products are tetradecyl alcohol and isopropyl carbonate.
Substitution: The major products depend on the nucleophile used but generally include substituted peroxycarbonates and the corresponding nucleophile derivatives.
Applications De Recherche Scientifique
O-Tetradecyl OO-isopropyl peroxycarbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions, particularly in the production of polyesters and polycarbonates.
Biology: The compound is used in the study of oxidative stress and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a bleaching agent in the textile industry.
Mécanisme D'action
The mechanism of action of O-Tetradecyl OO-isopropyl peroxycarbonate involves the homolytic cleavage of the peroxide bond, leading to the formation of alkoxy and carbonate radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Tetradecyl OO-tert-butyl peroxycarbonate
- O-Tetradecyl OO-ethyl peroxycarbonate
- O-Tetradecyl OO-methyl peroxycarbonate
Uniqueness
O-Tetradecyl OO-isopropyl peroxycarbonate is unique due to its specific alkyl chain length and the presence of an isopropyl group. This structure imparts distinct reactivity and stability characteristics, making it suitable for specific applications where other peroxycarbonates may not be as effective.
Propriétés
Numéro CAS |
94089-15-3 |
|---|---|
Formule moléculaire |
C18H36O4 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
propan-2-yloxy tetradecyl carbonate |
InChI |
InChI=1S/C18H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)22-21-17(2)3/h17H,4-16H2,1-3H3 |
Clé InChI |
NJJUXHVBEOWMJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)OOC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


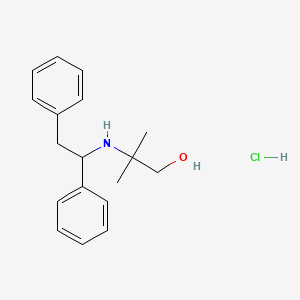

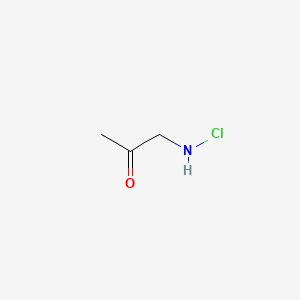

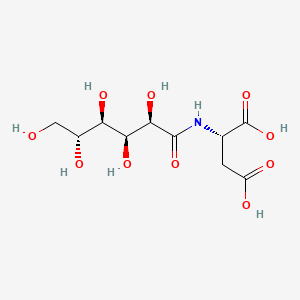

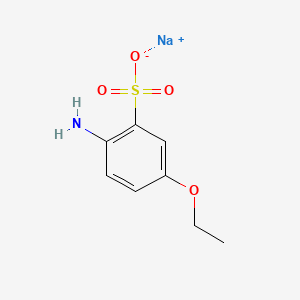
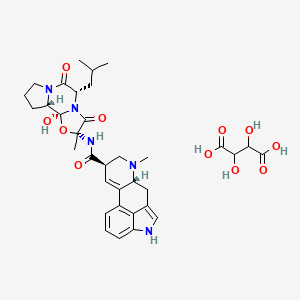

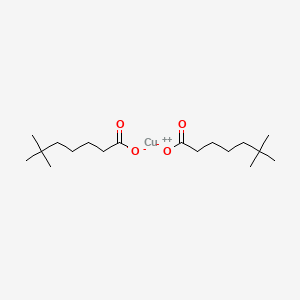
![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)
